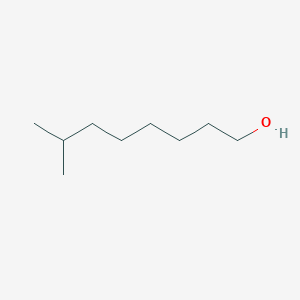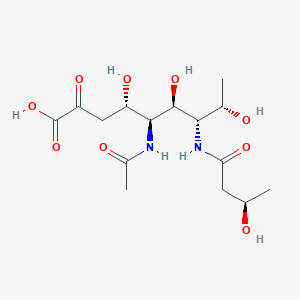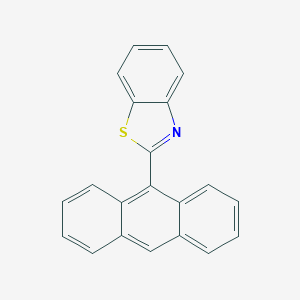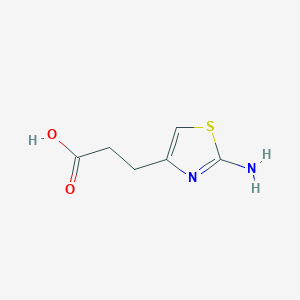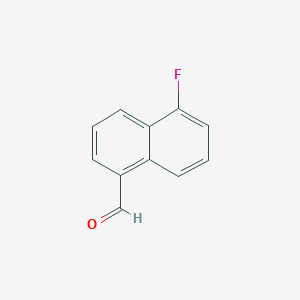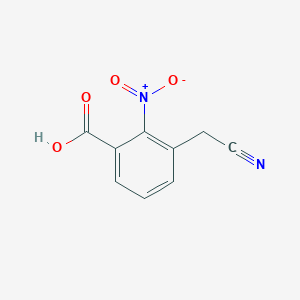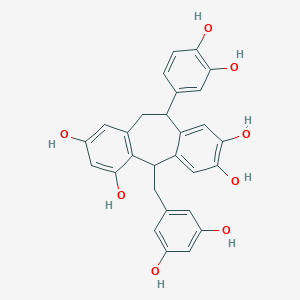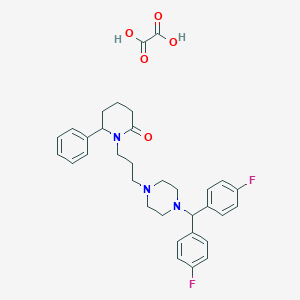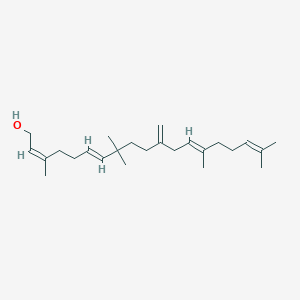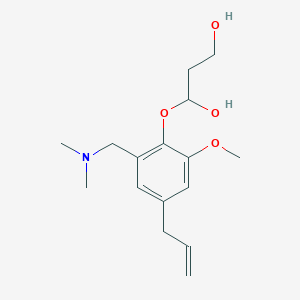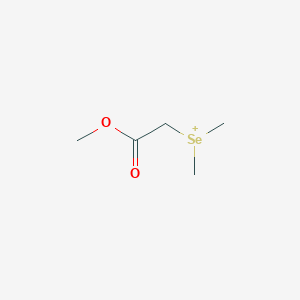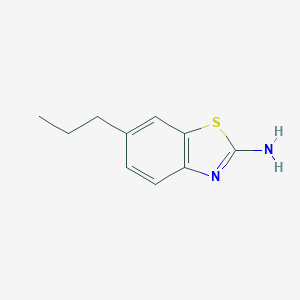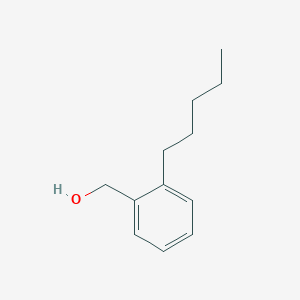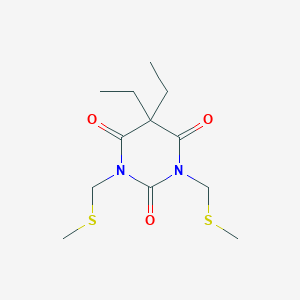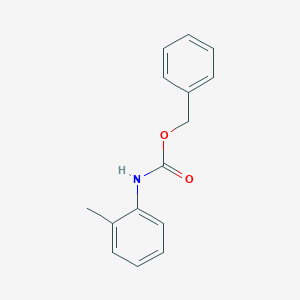
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Carbaryl, which is a widely used insecticide. However,
作用機序
Carbaryl works by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of the nervous system and ultimately causing paralysis and death of the insect.
生化学的および生理学的効果
Carbaryl has been shown to have toxic effects on the nervous system, liver, and kidneys. It has also been linked to developmental and reproductive toxicity. Exposure to Carbaryl can cause symptoms such as nausea, vomiting, headaches, and dizziness.
実験室実験の利点と制限
Carbaryl is a widely used insecticide that is readily available and relatively inexpensive. It has been extensively studied for its toxic effects on the nervous system, making it a useful tool for research in neurology and toxicology. However, due to its potential toxicity, caution must be taken when handling Carbaryl, and appropriate safety measures must be implemented to minimize exposure.
将来の方向性
There are several areas of research that could benefit from further study of Carbaryl. One potential area of research is the development of safer and more effective insecticides that do not have the toxic effects associated with Carbaryl. Another area of research is the development of new treatments for neurological disorders that target the same enzyme inhibited by Carbaryl. Additionally, further research could be done to better understand the mechanisms of toxicity of Carbaryl and to develop strategies for minimizing its harmful effects on human health and the environment.
Conclusion:
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) is a chemical compound that has been extensively studied for its potential applications in various fields. While it is primarily known as an insecticide, Carbaryl has also been studied for its effects on the nervous system and its potential applications in material science. Further research is needed to fully understand the potential benefits and risks associated with Carbaryl and to develop safer and more effective alternatives.
合成法
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) can be synthesized through the reaction of phenyl methylamine with methyl isocyanate. This reaction results in the formation of Carbaryl, which is the commercial name for Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI).
科学的研究の応用
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, Carbaryl is used as an insecticide to control pests such as mites, ticks, and beetles. It is also used in the treatment of head lice and scabies. In material science, Carbaryl is used as a curing agent for epoxy resins.
特性
CAS番号 |
108714-89-2 |
|---|---|
製品名 |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
分子式 |
C15H15NO2 |
分子量 |
241.28 g/mol |
IUPAC名 |
benzyl N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C15H15NO2/c1-12-7-5-6-10-14(12)16-15(17)18-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17) |
InChIキー |
XHJLADWDZOROLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
正規SMILES |
CC1=CC=CC=C1NC(=O)OCC2=CC=CC=C2 |
溶解性 |
23.7 [ug/mL] |
同義語 |
Carbamic acid, (2-methylphenyl)-, phenylmethyl ester (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



